4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-11-15(6-8-17(13)21-10-4-5-19(21)22)20-26(23,24)16-7-9-18(25-3)14(2)12-16/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEFMHMQUBNBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from 4-methoxy-3-methylbenzenesulfonamide, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can then be acylated with 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid under appropriate conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to amine under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may exhibit anticancer properties. For instance, derivatives of sulfonamides have been studied for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The structure of this compound suggests potential interactions with tubulin, making it a candidate for further investigation as an anticancer agent .
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. The specific structure of this compound may enhance its efficacy against various bacterial strains, warranting further exploration in the field of antibiotic development .
Neurological Applications
The presence of the pyrrolidine moiety indicates potential applications in neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could position this compound as a candidate for treating conditions like depression or anxiety .
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer science. The sulfonamide group can act as a functional monomer in the synthesis of polymers with enhanced thermal and mechanical properties. This could lead to the development of new materials with specific characteristics suitable for industrial applications .
Case Studies and Research Findings
Several studies have highlighted the promising applications of compounds structurally related to this compound:
- Antitumor Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant antitumor activity against various cancer cell lines, suggesting that modifications to the core structure can enhance potency .
- Antimicrobial Activity : Research on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating the potential of this compound in developing new antibiotics .
- Neuropharmacological Effects : Investigations into similar pyrrolidine-containing compounds revealed their ability to modulate neurotransmitter levels, showcasing their therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound could interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Features
The compound’s unique features include:
- Methoxy and methyl groups on the benzenesulfonamide core, which may enhance solubility and steric bulk compared to simpler methyl-substituted analogs.
- A 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent, differing from other N-substituents like indole-linked 2-oxopyrrolidin () or biphenyl groups ().
Table 1: Structural Comparison
Physical Properties
- For example, 4r () melts at 96–97°C, while 32 () has a higher melting point (206–209°C), likely due to stronger intermolecular hydrogen bonds from the methoxy group . The target’s methoxy and methyl groups may similarly elevate its melting point relative to non-polar analogs.
- Solubility : Methoxy groups generally improve aqueous solubility, but the hydrophobic 2-oxopyrrolidin and methyl groups may counterbalance this effect.
Biological Activity
4-Methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is significant for its interaction with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.43 g/mol. The structure includes a methoxy group, a methyl group, and a pyrrolidine moiety, contributing to its unique biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This mechanism is similar to traditional sulfonamide antibiotics, which target dihydropteroate synthase.
- Antiproliferative Activity : Studies have shown that derivatives of this compound can exhibit significant antiproliferative effects on various cancer cell lines by disrupting the cell cycle and inducing apoptosis. For instance, compounds with similar structures have demonstrated activity against colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cells, often through mechanisms involving microtubule disruption.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative activity of related compounds on different cancer cell lines, reporting IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. The results highlighted that these compounds effectively blocked cell cycle progression at the G2/M phase and induced cytotoxicity through microtubule destabilization .
- Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications to the aromatic rings and substituents significantly influence biological activity. For example, compounds lacking specific functional groups showed reduced efficacy against cancer cells, emphasizing the importance of structural features in enhancing biological interaction .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Notable Effects |
|---|---|---|---|
| This compound | 0.5 - 1.0 | Microtubule disruption | Induces apoptosis in cancer cells |
| Combretastatin A-4 | 0.1 - 0.5 | Microtubule destabilization | Strong anti-angiogenic effects |
| Sulfanilamide | 10 - 20 | Dihydropteroate synthase inhibition | Antibacterial properties |
Q & A
Basic: What structural features of this compound are critical for its biological activity?
Answer:
The compound’s bioactivity is driven by:
- Methoxy group : Enhances solubility and modulates electron density in the aromatic ring, improving target engagement .
- 2-Oxopyrrolidin-1-yl group : Provides conformational flexibility and hydrogen-bonding capacity, critical for binding to enzymes like carbonic anhydrase or tubulin .
- Sulfonamide core : Acts as a pharmacophore for enzyme inhibition (e.g., COX-2, CA IX) via interactions with catalytic residues .
Advanced: How can synthetic routes be optimized for higher yield and purity?
Answer:
Key optimization strategies include:
| Step | Reaction Type | Conditions | Monitoring Method |
|---|---|---|---|
| 1 | Aryl-amine coupling | Pd(OAc)₂/XPhos, 80°C, N₂ atmosphere | TLC (Rf = 0.3, EtOAc) |
| 2 | Pyrrolidinone addition | K₂CO₃, DMF, 60°C, 12 h | HPLC (95% conversion) |
| 3 | Purification | Column chromatography (EtOAc/hexane) | NMR/HRMS validation |
Yield improvements (>80%) require inert atmospheres and controlled stoichiometry (1:1.2 molar ratio of intermediates) .
Basic: What analytical techniques validate structural integrity?
Answer:
Essential methods:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.8 ppm, pyrrolidinone NH δ ~8.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic P21/n system, β = 99.47°, unit cell dimensions a = 8.94 Å, b = 10.89 Å) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calc. 443.18, observed 443.17) .
Advanced: How to resolve contradictions in enzyme inhibition data (e.g., COX-2 vs. CA IX IC₅₀)?
Answer:
Methodological reconciliation involves:
- Molecular Dynamics Simulations : 50 ns trajectories to compare binding modes in different protein conformations .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to identify entropy/enthalpy-driven interactions .
- Mutagenesis Studies : Replace key residues (e.g., His94 in CA IX) to validate binding hotspots .
Basic: What in vitro assays evaluate biological activity?
Answer:
Standard assays:
- Enzyme Inhibition : Fluorometric assays (e.g., CA II/IX using 4-nitrophenyl acetate) with IC₅₀ determination .
- Antiproliferative Activity : MTT/XTT assays in cancer cell lines (e.g., HCT-116, EC₅₀ = 12 µM) .
- Tubulin Polymerization : Spectrophotometric monitoring (λ = 340 nm) to assess antimitotic effects .
Advanced: How to design stability studies under physiological conditions?
Answer:
Protocols include:
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC (retention time shift analysis) .
- Plasma Stability : 24-hour incubation in human plasma (pH 7.4) with LC-MS/MS to identify metabolites .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; track hydrolysis of sulfonamide/pyrrolidinone groups .
Basic: How do functional groups influence solubility and formulation?
Answer:
- Methoxy group : Increases logP by ~0.5 units, enhancing lipid membrane permeability .
- Sulfonamide : Requires pH-adjusted formulations (e.g., buffered saline, pH 7.4) to prevent precipitation .
- Pyrrolidinone : Facilitates salt formation (e.g., HCl salt) for improved aqueous solubility (>5 mg/mL) .
Advanced: What computational methods refine structure-activity relationships (SAR)?
Answer:
- Docking Studies : Glide/SP docking into COX-2 (PDB: 3LN1) to prioritize analogs with better ΔG scores .
- QSAR Models : Use MOE descriptors (e.g., SlogP, polar surface area) to predict IC₅₀ trends across analogs .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications (e.g., -OCH₃ vs. -CF₃) .
Basic: What are the key metabolites identified in preclinical studies?
Answer:
Common metabolites (via CYP3A4/2C9):
- O-Demethylation : Loss of methoxy group (HRMS: [M+H]⁺ 429.15) .
- Sulfonamide Hydrolysis : Cleavage to benzoic acid derivative (HPLC retention time = 8.2 min) .
- Pyrrolidinone Oxidation : Formation of lactam-OH adduct (m/z 459.20) .
Advanced: How to address batch-to-batch variability in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
